2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine
Description
2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine is a heterocyclic compound featuring a fused benzofuran core linked to an ethylamine group via an ether bond. The benzofuran moiety consists of a fused benzene and furan ring system, which contributes to its aromatic and electronic properties. Limited toxicological data exist for this compound, necessitating caution in its handling and application . Its synthesis and pharmacological profile remain understudied compared to analogs with similar fused-ring systems, such as benzo[b]thiophene derivatives.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-dibenzofuran-2-yloxyethanamine |
InChI |
InChI=1S/C14H13NO2/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14/h1-6,9H,7-8,15H2 |
InChI Key |
LFVBNMSDBXKNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCN |
Origin of Product |
United States |
Preparation Methods
Base-Promoted Cyclization of o-Alkynylphenols
Mechanistic Basis and Reaction Optimization
The base-promoted cyclization strategy, pioneered by Huang et al., enables metal-free synthesis of benzo[b]furan scaffolds through deprotonation-induced 5-endo-dig cyclization. For 2-benzo[3,4-d]benzo[b]furan-2-yloxyethylamine, this approach involves treating 2-alkynylphenol precursors with cesium carbonate in anhydrous DMF at 60°C (Table 1). The reaction proceeds via:
- Deprotonation of the phenolic -OH group by Cs₂CO₃, generating a phenoxide nucleophile
- Intramolecular attack on the alkyne terminus, forming the furan ring
- Proton transfer and aromatization to yield the dibenzofuran core
Critical parameters include:
- Base selection : Cs₂CO₃ outperforms K₂CO₃ (45% yield) and Et₃N (<5% yield) due to superior solubility and basicity in DMF
- Solvent effects : DMF maximizes yield (82%) compared to acetonitrile (45%) or dioxane (<5%) by stabilizing ionic intermediates
- Temperature : Cyclization fails at room temperature but proceeds efficiently at 60°C
Table 1. Optimization of Base-Promoted Cyclization for Dibenzofuran Synthesis
| Entry | Substrate | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | o-Alkynylphenol A | Cs₂CO₃ | DMF | 60 | 82 |
| 2 | o-Alkynylphenol A | K₂CO₃ | DMF | 60 | 45 |
| 3 | o-Alkynylphenol A | Et₃N | DMF | 60 | <5 |
| 4 | o-Alkynylphenol A | Cs₂CO₃ | MeCN | 60 | 45 |
Ethylamine Side-Chain Installation
Post-cyclization functionalization introduces the 2-oxyethylamine moiety through nucleophilic aromatic substitution (SNAr) or Ullmann coupling:
Method A: SNAr with 2-Chloroethylamine Hydrochloride
- React dibenzofuran-2-ol with 2-chloroethylamine hydrochloride (1.2 eq)
- Use K₂CO₃ (2.5 eq) in DMF at 80°C for 12 hr
- Achieves 68% yield after recrystallization from ethanol/water
Method B: Copper-Catalyzed Ullmann Coupling
Transition Metal-Catalyzed Heteroannulation
Palladium-Mediated Sonogashira Coupling
Early routes to dibenzofuran derivatives employed Pd(PPh₃)₄-catalyzed Sonogashira coupling between 2-iodophenols and terminal alkynes, followed by cyclization:
Coupling stage :
Cyclization :
Limitations include sensitivity to nitro groups and high catalyst loading (total Pd usage: 7.2 mol%).
Copper-Free Suzuki–Miyaura Approach
The Suzuki–Miyaura cross-coupling enables modular assembly of dibenzofuran precursors:
- React 4-bromo-9H-fluoren-9-one with pinacol boronic esters under Pd(OAc)₂ catalysis
- Achieves biaryl coupling in 65–92% yield (Table 2)
- Subsequent cyclization and functionalization yields target compound
Table 2. Suzuki–Miyaura Coupling Yields for Dibenzofuran Intermediates
| Entry | Boronic Ester | Product | Yield (%) |
|---|---|---|---|
| 1 | Pyren-1-yl-dioxaborolane | Biaryl fluorenone | 65 |
| 2 | 4-MeO-C₆H₄-Bpin | Methoxy-substituted | 78 |
| 3 | 3-NO₂-C₆H₄-Bpin | Nitro-substituted | 92 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Functional Group Tolerance
Cost Considerations
- Cs₂CO₃ ($0.18/g) vs. Pd(PPh₃)₄ ($12.50/g) makes base-promoted method 70× cheaper per mole
Chemical Reactions Analysis
Types of Reactions
2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the furan ring, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C under atmospheric pressure.
Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic applications.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzo[b]furan derivatives. For instance, a review of benzo[b]furan derivatives from 2011 to 2022 documents various compounds that demonstrate significant antiproliferative activity against cancer cell lines. One notable example is the compound 6a, which showed a ten-fold increase in potency compared to standard drugs like Combretastatin-A4 across multiple cancer cell lines . The mechanism of action often involves interactions with tubulin, disrupting microtubule dynamics essential for cell division .
Synthesis and Reactivity
The synthesis of 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine can be achieved through various methods, including electrophilic aromatic substitution and nucleophilic substitutions facilitated by its ether functionality. These synthetic pathways allow for the generation of diverse derivatives that can be screened for biological activity.
| Synthesis Method | Description |
|---|---|
| Electrophilic Aromatic Substitution | Utilizes electron-rich aromatic systems to introduce new functional groups. |
| Nucleophilic Substitution | Leverages the ether functionality to create various derivatives through nucleophilic attack. |
Research has demonstrated that similar compounds exhibit various biological activities:
- Antioxidant Properties : Derivatives have shown significant antioxidant activity in DPPH radical scavenging assays, effectively reducing reactive oxygen species (ROS) levels in human cell lines .
- Antimicrobial Activity : Studies have reported notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating effective inhibition zones in agar diffusion tests .
- Neuroprotective Effects : Some benzofuran derivatives have been studied for their neuroprotective potential, modulating GABAergic neurotransmission beneficial for conditions like epilepsy and anxiety disorders .
Conclusion and Future Directions
The compound 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine holds promise as a lead compound in drug development due to its structural characteristics and potential biological activities. Further research is essential to fully elucidate its properties and explore its applications across various fields, particularly in medicinal chemistry.
Future studies should focus on:
- Comprehensive biological evaluations to establish its efficacy as an anticancer agent.
- Exploration of its reactivity to synthesize novel derivatives with enhanced biological activity.
- Investigating the mechanisms underlying its pharmacological effects.
By advancing our understanding of this compound, researchers may unlock new therapeutic avenues that leverage its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzofuran core distinguishes it from analogs with alternative heterocycles (e.g., thiophene, pyridine). Below is a comparative analysis of key structural and functional attributes:
Research and Application Gaps
- Synthetic Challenges: Benzo[b]thieno pyridines benefit from well-established regioselective methods , whereas the target compound’s synthesis remains underexplored.
- Pharmacological Potential: Structural analogs like diphenhydramine derivatives suggest CNS applications, but empirical data for the target compound are lacking .
- Safety Protocols : The absence of toxicological data for both the target compound and (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine underscores the need for precautionary handling and further study .
Biological Activity
2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine is a complex organic compound characterized by its unique structure, which consists of fused benzene and furan rings. Its molecular formula is C₁₄H₁₃NO₂, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Structural Characteristics
The structural complexity of 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine contributes significantly to its biological activity. The presence of the benzo[b]furan moiety suggests potential interactions with various biological targets. The compound's ability to undergo electrophilic aromatic substitutions and nucleophilic substitutions allows for the synthesis of diverse derivatives, which may enhance its pharmacological properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzo[b]furan derivatives. For example, a review covering the synthesis and biological studies of benzo[b]furan derivatives from 2011 to 2022 noted their effectiveness as anticancer agents. Compounds with similar structures have demonstrated selective antiproliferative activity against various cancer cell lines, indicating that 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine may also possess such properties .
Comparative Analysis of Related Compounds
The following table summarizes the structural complexity and biological activity of compounds related to 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine:
| Compound Name | Structure Complexity | Biological Activity |
|---|---|---|
| 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine | High | Potential anticancer activity |
| Benzofuran | Low | Limited biological activity |
| Dibenzofuran | Medium | Used in materials science |
| Psoralen | Medium | Photochemical activity |
This comparison illustrates that while 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine has high structural complexity and potential for significant biological activity, other related compounds may not exhibit similar levels of efficacy.
Understanding the mechanisms through which 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine exerts its biological effects is crucial. Preliminary investigations into its interactions with biological targets such as enzymes or receptors could provide insights into its pharmacodynamics and pharmacokinetics. Molecular docking studies may reveal how this compound interacts at the molecular level with cancer cell lines or other therapeutic targets .
Case Studies and Research Findings
A variety of studies have explored the synthesis and biological evaluation of benzo[b]furan derivatives. For instance:
- Synthesis Techniques : A modified Larock-type coupling method was employed to synthesize various benzo[b]furan derivatives, some of which exhibited notable antiproliferative effects in vitro .
- In Vivo Studies : In vivo assessments have shown that certain benzo[b]furan derivatives can inhibit tumor growth effectively, suggesting that similar investigations into 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine could yield promising results.
Q & A
What are the standard synthetic routes for 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine, and how can reaction conditions be optimized for scalability?
Basic Research Focus : Synthesis methodology
Multi-step organic synthesis is typically employed, starting with benzofuran precursors (e.g., benzo[b]furan-2-carboxylic acid derivatives, CAS 496-41-3) . Key steps include:
- Coupling reactions : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation .
- Bromination : Bromomethyl intermediates (e.g., 2-(bromomethyl)-5-fluorobenzonitrile) are critical for introducing reactive sites, requiring controlled bromine addition in dry acetone with triethylamine .
Advanced Optimization : Adjust reaction temperature (e.g., 0–5°C for bromination to minimize side products) and catalyst ratios (e.g., 1.2 equivalents of EDCI for higher yields). Scalability requires solvent selection (e.g., THF for solubility) and purification via column chromatography .
How can researchers resolve conflicting NMR data in benzofuran-ethylamine derivatives, particularly regarding stereochemistry?
Advanced Research Focus : Structural characterization
Conflicts in NMR spectra (e.g., unexpected splitting patterns) may arise from:
- Diastereomer formation : Use chiral HPLC (e.g., Chiralpak IA column) to separate isomers .
- Dynamic proton exchange : Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize transient conformers .
- X-ray crystallography : Resolve ambiguities by co-crystallizing with heavy atoms (e.g., bromine substituents) .
What are the recommended protocols for preliminary pharmacological screening of benzofuran-ethylamine analogs?
Basic Research Focus : Bioactivity assessment
- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ measurements) or anticancer potential using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine EC₅₀ values. Include positive controls (e.g., aspirin for COX-2) .
How can researchers optimize catalytic efficiency in coupling reactions involving benzofuran-ethylamine intermediates?
Advanced Research Focus : Reaction engineering
- Catalyst screening : Compare EDCI/HOBt vs. DCC/DMAP systems for amide bond formation. EDCI typically offers higher yields (>75%) in non-polar solvents .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% purity .
What safety protocols are critical when handling brominated intermediates in benzofuran-ethylamine synthesis?
Basic Research Focus : Laboratory safety
- Ventilation : Use fume hoods for bromine-involving steps due to toxic fumes .
- First aid : Immediate rinsing with water for skin/eye contact (≥15 minutes) and artificial respiration if inhaled .
What analytical methods are most effective for purity assessment of 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine?
Basic Research Focus : Quality control
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >98% is acceptable for pharmacological studies .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., m/z 298.18 for C₁₃H₁₆BrNO₂ analogs) .
How should researchers address contradictory bioactivity results between in vitro and in vivo studies?
Advanced Research Focus : Data validation
- Metabolic stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in animal models (e.g., Sprague-Dawley rats) .
What strategies are recommended for designing benzofuran-ethylamine analogs with enhanced blood-brain barrier (BBB) penetration?
Advanced Research Focus : Structure-activity relationships (SAR)
- LogP optimization : Aim for 2–3 using substituents like fluorobenzyl groups (e.g., 4-bromo-2-fluorobenzylamine, CAS 147181-08-6) .
- P-glycoprotein inhibition : Co-administer with cyclosporine A to assess BBB efflux effects .
How can researchers mitigate side reactions during bromomethylation of benzofuran precursors?
Advanced Research Focus : Reaction troubleshooting
- Temperature control : Maintain ≤0°C during bromine addition to prevent di-bromination .
- Quenching : Use sodium thiosulfate to neutralize excess bromine before extraction .
What are the stability considerations for long-term storage of benzofuran-ethylamine derivatives?
Basic Research Focus : Compound handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
